(Tetrahydro-pyran-2-yl)-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of (Tetrahydro-pyran-2-yl)-acetic acid derivatives has been explored through various methodologies, emphasizing the versatility of this compound in chemical synthesis. Notably, a diastereoselective route has been developed for synthesizing 2,6-syn-disubstituted tetrahydropyrans, utilizing the ability of furanyl-ether chiral centers to epimerise under acidic conditions (O’Brien, Cahill, & Evans, 2009). Additionally, the synthesis of related compounds, such as methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate, demonstrates the compound's role in creating structurally diverse molecules with high yield and purity under mild reaction conditions (Zhang Guo-fu, 2012).
Molecular Structure Analysis
The molecular structure of (Tetrahydro-pyran-2-yl)-acetic acid and its derivatives has been extensively studied using techniques like X-ray diffraction analysis. These studies reveal that the pyranoid ring often adopts a chair conformation, contributing to the stability of the sugar moiety in these molecules (Wei et al., 2006). Such structural insights are crucial for understanding the reactivity and properties of these compounds.
Scientific research applications
Synthesis and Molecular Structure Analysis: In the synthesis of complex compounds like acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, (Tetrahydro-pyran-2-yl)-acetic acid plays a crucial role. The compound has been synthesized and its crystal structure analyzed through X-ray diffraction, indicating its potential in structural chemistry and molecular design (Wei et al., 2006).
Organic Synthesis Applications: The compound has been used in the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, showcasing its utility in creating complex organic molecules with potential pharmaceutical applications (Zhang Guo-fu, 2012).
Natural Product Synthesis: It has been utilized in the diastereoselective synthesis of civet compound (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a component of the African civet cat's glandular secretion, demonstrating its significance in synthesizing biologically relevant molecules (O’Brien et al., 2009).
Marine Fungus Research: Research on marine fungus Penicillium sp. led to the discovery of compounds involving 2H-pyran structures, suggesting the potential of (Tetrahydro-pyran-2-yl)-acetic acid in marine biology and organic chemistry (Hong-Hua Wu et al., 2010).
Palladium-Catalyzed Synthesis: A study on tetrahydropyran synthesis via palladium(II)-catalyzed hydroxycarbonylation of hexenols further underscores the versatility of (Tetrahydro-pyran-2-yl)-acetic acid in chemical synthesis and catalysis (Karlubíková et al., 2011).
Protecting Group Applications in Organic Chemistry: The treatment of alcohols with tetrahydrofuran in the presence of VCl3, complementing the classical tetrahydro-2H-pyran-2-yl (THP) protocol, demonstrates its utility as a protecting group in organic synthesis (Das et al., 2007).
Acylation in Organic Synthesis: The acylation of amines and pyrazole with [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetyl chloride, derived from (Tetrahydro-pyran-2-yl)-acetic acid, highlights its role in the synthesis of new amides and 1-acylpyrazole (Arutjunyan et al., 2013).
Corrosion Inhibition Studies: In the field of materials science, pyrazoline derivatives involving (Tetrahydro-pyran-2-yl)-acetic acid have been studied as potential corrosion inhibitors for mild steel in acidic media, combining both experimental and theoretical approaches (Lgaz et al., 2018).
properties
IUPAC Name |
2-(oxan-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJWKHJGSNPGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390195, DTXSID70901232 | |
Record name | (Tetrahydro-pyran-2-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_321 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70901232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydro-pyran-2-yl)-acetic acid | |
CAS RN |
13103-40-7 | |
Record name | (Tetrahydro-pyran-2-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxan-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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